molecular formula C10H11N3OS B2414094 4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 68337-44-0

4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2414094
CAS No.: 68337-44-0
M. Wt: 221.28
InChI Key: KLPXNKOOEUJDAN-UHFFFAOYSA-N
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Description

The compound “4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug design .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through cyclization reactions involving hydrazides .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a 1,2,4-triazole ring substituted with a methyl group at the 5-position, a methoxyphenyl group at the 4-position, and a thiol group at the 3-position .

Scientific Research Applications

Corrosion Inhibition

4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been investigated for its role in corrosion inhibition. A study found that this compound, along with other benzimidazole derivatives, effectively inhibited mild steel corrosion in HCl solution. The inhibitors exhibited increased efficiency with rising concentration and adhered to the Langmuir adsorption isotherm on the steel surface (Yadav, Behera, Kumar, & Sinha, 2013).

Cholinesterase Inhibition

Research has been conducted on the enzymatic potential of triazoles, including this compound, as cholinesterase inhibitors. These studies include in vitro and in silico analyses, highlighting the compound's effectiveness against certain enzymes, contributing to potential applications in neurological and cognitive disorders (Arfan et al., 2018).

Antimicrobial Activity

A variety of triazole derivatives, including this compound, have been synthesized and shown to possess antimicrobial properties. These compounds, through their unique structural modifications, can exhibit different levels of antimicrobial activity, which is essential in developing new pharmaceuticals (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antiproliferative Properties

Studies have also explored the antiproliferative activity of triazole derivatives, including this compound. These compounds have been evaluated for their efficacy in inhibiting the growth of various cells, contributing to cancer research and the development of potential therapeutic agents (Narayana, Raj, & Sarojini, 2010).

Synthesis and Characterization

There is significant research focused on the synthesis and characterization of triazole compounds like this compound. These studies involve exploring the compound's structural properties, which can pave the way for various applications in pharmaceuticals and materials science (Wurfer & Badea, 2021).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol are not fully understood due to the lack of specific studies on this compound. Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The presence of the methoxyphenyl group could potentially allow for interactions with aromatic amino acids in proteins, while the thiol group could form disulfide bonds or interact with metal ions in enzymes .

Cellular Effects

The cellular effects of this compound are currently unknown. Compounds with similar structures have been shown to influence cell function. For instance, some triazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities

Molecular Mechanism

Based on its structural similarity to other triazole derivatives, it may exert its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity or gene expression .

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-11-12-10(15)13(7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPXNKOOEUJDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68337-44-0
Record name 4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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